molecular formula C8H10ClNO B1458113 2,3-Dihydro-benzofuran-7-ylamine hydrochloride CAS No. 1414958-92-1

2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Cat. No. B1458113
CAS RN: 1414958-92-1
M. Wt: 171.62 g/mol
InChI Key: OCOWBOSIWANYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a chemical compound with the CAS Number: 1414958-92-1 . It has a molecular weight of 171.63 and its IUPAC name is 2,3-dihydrobenzofuran-7-amine hydrochloride . It is a white solid .


Molecular Structure Analysis

The linear formula of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride is C8H10ClNO . The InChI Code is 1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydro-benzofuran-7-ylamine hydrochloride are not available, benzofuran derivatives have been involved in various reactions. For instance, they have been used in the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Physical And Chemical Properties Analysis

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a white solid with a molecular weight of 171.63 . Its linear formula is C8H10ClNO .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have shown significant anticancer activities . For instance, some substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on different types of cancer cells . Another study tested the cell viability and proliferation rates of nine hybrid derivatives against human breast cancer cells .

Antiviral Activities

Benzofuran compounds have shown strong antiviral activities . A recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antibacterial Properties

Benzofuran compounds also exhibit antibacterial properties . These compounds could potentially be used in the development of new antibacterial drugs.

Anti-Oxidative Properties

Benzofuran compounds have demonstrated anti-oxidative activities . These properties could be beneficial in the treatment of diseases caused by oxidative stress.

Drug Development

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Synthesis of Complex Compounds

Benzofuran derivatives can be used in the synthesis of complex compounds . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran and its derivatives, including 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, particularly in the field of drug discovery .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOWBOSIWANYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Reactant of Route 3
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Reactant of Route 4
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Reactant of Route 5
2,3-Dihydro-benzofuran-7-ylamine hydrochloride
Reactant of Route 6
2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.